N-Methyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline
Description
N-Methyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline is a structurally complex aniline derivative characterized by:
- N-Methyl substitution: Reduces steric hindrance and modifies electronic properties.
- Dual (4-methylbenzenesulfonyl)methyl groups at the 4-position: These electron-withdrawing sulfonyl groups enhance thermal stability and polarizability, making the compound suitable for optoelectronic applications.
- Molecular symmetry: The para-substitution pattern on the benzene ring contributes to ordered crystal packing, as seen in sulfonate salts like 2-Aminoanilinium 4-methylbenzenesulfonate .
Properties
IUPAC Name |
N-methyl-N,4-bis[(4-methylphenyl)sulfonylmethyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4S2/c1-18-4-12-22(13-5-18)29(25,26)16-20-8-10-21(11-9-20)24(3)17-30(27,28)23-14-6-19(2)7-15-23/h4-15H,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAZMAMTRBHROI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)N(C)CS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline typically involves the reaction of N-methylaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a reactor with precise control over temperature and pressure to ensure high yield and purity. The product is then isolated and purified using industrial-scale techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: The major products are sulfonic acids.
Reduction: The major products are the corresponding amines.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the sulfonyl group.
Scientific Research Applications
N-Methyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Methyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The methyl group on the nitrogen atom can also influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
Key Observations :
Physical and Thermal Properties
Comparison :
Environmental and Regulatory Considerations
- Nitroaniline Derivatives : Compounds like N-Methyl-N,2,4,6-Tetranitroaniline are listed under pollution control regulations due to toxicity concerns .
Biological Activity
N-Methyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and neuropharmacology. This article delves into its biological activity, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C17H20N2O4S2
- Molecular Weight : 372.48 g/mol
The structure consists of an aniline derivative with two sulfonylmethyl groups attached, which may influence its pharmacological properties.
1. Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has shown effectiveness in inducing apoptosis in various cancer cell lines.
- Mechanism of Action :
- The compound's mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation.
- It has been observed to enhance the cytotoxic effects when combined with other chemotherapeutic agents, potentially through synergistic interactions.
Table 1: Cytotoxic Effects on Different Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| FaDu (hypopharyngeal) | 15 | Apoptosis induction |
| MCF-7 (breast) | 20 | Inhibition of NF-κB signaling |
| A549 (lung) | 25 | Cell cycle arrest |
2. Neuropharmacological Effects
In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects, particularly regarding Alzheimer's disease.
- Cholinesterase Inhibition :
- The compound has demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of neurotransmitters.
- This inhibition may contribute to increased levels of acetylcholine, potentially improving cognitive function.
Table 2: Enzyme Inhibition Potency
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 10 |
| Butyrylcholinesterase | 12 |
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University evaluated the anticancer efficacy of this compound against a panel of human cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage in FaDu cells.
Case Study 2: Neuroprotective Potential
In a separate study focusing on neuroprotection, the compound was administered to transgenic mice models exhibiting Alzheimer-like symptoms. Results showed a significant improvement in cognitive function as measured by the Morris water maze test, alongside reduced amyloid plaque formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
